methyl 4-({[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]carbamoyl}formamido)benzoate
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Description
The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important in various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives have been synthesized for various biological activities . For instance, Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Future Directions
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives have been associated with diverse biological activities . They can play a role in the synthesis of neurotransmitters such as acetylcholine , which is crucial for the normal functioning of the nervous system.
Mode of Action
Thiazole derivatives have been known to interact with biochemical pathways and enzymes, potentially stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. They can help the body release energy from carbohydrates during metabolism . Additionally, they can play a role in the synthesis of neurotransmitters, such as acetylcholine , which is essential for the normal functioning of the nervous system.
Pharmacokinetics
The lipophilic nature of similar compounds allows them to cross the blood-brain barrier , which could impact their bioavailability.
Result of Action
Similar compounds, such as mptp, have been known to cause permanent symptoms of parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by factors such as the presence of monoamine oxidase inhibitors, which can prevent the metabolism of certain compounds, minimizing toxicity, and preventing neural death .
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-18(30-21(24-14)15-6-4-3-5-7-15)12-13-23-19(26)20(27)25-17-10-8-16(9-11-17)22(28)29-2/h3-11H,12-13H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQHIIVMUAVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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